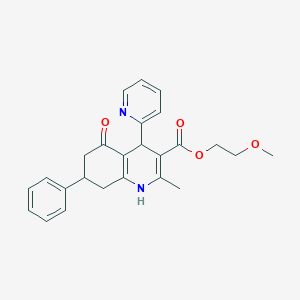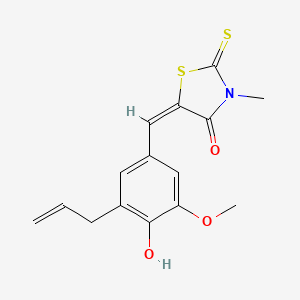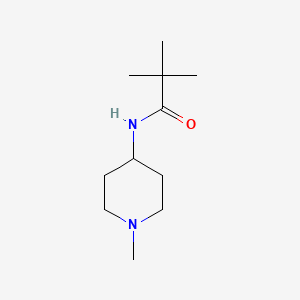![molecular formula C16H26N2O2S B5205329 methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate, also known as Methyl-Synephrine-Thiocarbamate (MSTC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSTC is a derivative of synephrine, a naturally occurring compound found in citrus fruits, and has been shown to possess a range of biological activities.
作用機序
The exact mechanism of action of MSTC is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Finally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MSTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, it has been shown to induce apoptosis in cancer cells, which can help to prevent the spread of cancer. Finally, it has been investigated for its potential use in improving cognitive function due to its ability to cross the blood-brain barrier.
実験室実験の利点と制限
One of the main advantages of using MSTC in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. Additionally, it has been shown to possess a range of biological activities, which makes it a versatile compound for use in various experiments. However, one of the limitations of using MSTC in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are numerous future directions for research on MSTC. One potential direction is to investigate its potential use as a drug delivery system for the treatment of brain diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate its potential toxicity and safety profile.
合成法
MSTC can be synthesized through a multi-step process starting with the reaction of synephrine with ethylene diamine to form the corresponding diethylamine. The diethylamine is then reacted with carbon disulfide to form the corresponding thiocarbamate. Finally, the thiocarbamate is reacted with methyl iodide to form MSTC.
科学的研究の応用
MSTC has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-17-15(21)18-13(14(19)20-2)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,3-9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQSCDGSFFHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)


![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)



![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)